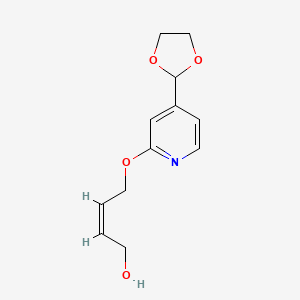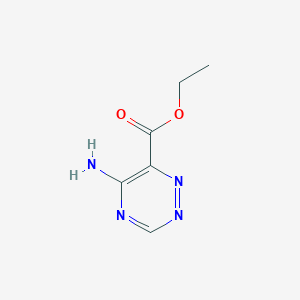
Ethyl 5-amino-1,2,4-triazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes an ethyl ester group attached to the 6th position of the triazine ring and an amino group at the 5th position, which contributes to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1,2,4-triazine-6-carboxylate typically involves the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-amino-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 5th position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions with different reagents to form fused heterocyclic systems.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Aryl Isocyanates: Used in condensation reactions to form pyrimido[4,5-e][1,2,4]triazines.
Triphenylphosphine and Hexachloroethane: Used to form iminophosphoranes, which can further react to form oxazino[6,5-e][1,2,4]triazines.
Pyridine: Often used as a solvent in cyclization reactions.
Major Products:
Pyrimido[4,5-e][1,2,4]triazines: Formed from condensation with aryl isocyanates.
Oxazino[6,5-e][1,2,4]triazines: Formed from reactions involving iminophosphoranes.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-cancer and anti-HIV activities.
Industry: Utilized in the development of herbicides and other agrochemicals due to its selective biological activity.
Wirkmechanismus
The mechanism of action of ethyl 5-amino-1,2,4-triazine-6-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to biological effects.
Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can inhibit viral replication by targeting viral enzymes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-amino-1,2,4-triazine-6-carboxylate can be compared with other similar compounds such as:
s-Triazine Derivatives: These compounds also contain a triazine ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and functionality.
Tetrazines: Another class of nitrogen-rich heterocycles with applications in medicinal chemistry. While they share some similarities, tetrazines have different electronic properties and reactivity profiles.
Eigenschaften
Molekularformel |
C6H8N4O2 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
ethyl 5-amino-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-2-12-6(11)4-5(7)8-3-9-10-4/h3H,2H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
WVVNJRXZMTURCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=CN=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)
![(3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13102725.png)

![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
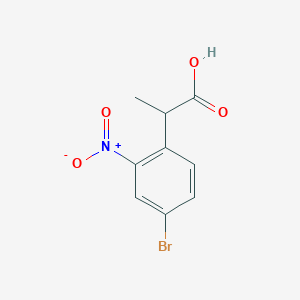
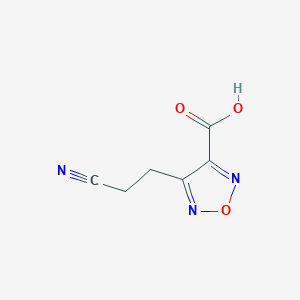

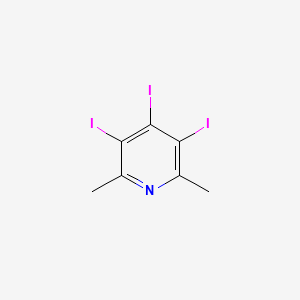
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)

![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)
